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Compound of Interest

Compound Name: C12-200

Cat. No.: B6337406 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
Introduction: C12-200 is a branched-chain ionizable cationic lipidoid that has become a

benchmark for the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-

based therapeutics, including small interfering RNA (siRNA) and messenger RNA (mRNA).[1]

[2][3] Its efficacy in mediating potent gene silencing and protein expression, particularly in

hepatocytes, has established it as a critical component in preclinical research and therapeutic

development.[1][2] This guide provides a comprehensive overview of the physical

characteristics, experimental protocols, and mechanisms of action of C12-200.

Physical and Chemical Characteristics
C12-200 is a synthetic lipidoid with a unique molecular structure that enables the efficient

encapsulation and intracellular delivery of RNA. Its key physical and chemical properties are

summarized in the tables below.
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Property Value Reference

Chemical Name

1,1'-((2-(4-(2-((2-(bis(2-

hydroxydodecyl)amino)ethyl)

(2-

hydroxydodecyl)amino)ethyl)pi

perazin-1-

yl)ethyl)azanediyl)bis(dodecan-

2-ol)

[1]

CAS Number 1220890-25-4 [1][2][4]

Molecular Formula C70H145N5O5 [1][2][4]

Molecular Weight 1136.96 g/mol [1]

Exact Mass 1136.1246 [1]

Appearance Liquid [1]

Purity >90% to ≥95% [1][2][4]

Solubility and Storage Details Reference

Solubility
Soluble in Ethanol, DMSO,

DMF
[4]

Storage (Short-term) 0 - 4 °C (days to weeks) [1]

Storage (Long-term) -20 °C (months to years) [1][2][4]

Shipping Condition

Shipped under ambient

temperature as a non-

hazardous chemical.

[1][4]

Stability ≥ 2 years if stored properly. [2]

Mechanism of Action: pH-Dependent Ionization and
Endosomal Escape
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The efficacy of C12-200 in RNA delivery is primarily attributed to its pH-dependent ionization. At

physiological pH (~7.4), C12-200 is near-neutral, which minimizes non-specific interactions with

biological membranes and reduces toxicity.[5] Upon endocytosis of the LNP, the acidic

environment of the endosome (pH 5-6.5) leads to the protonation of the amine groups in C12-
200, resulting in a net positive charge.[3][6] This charge facilitates the interaction of the LNP

with the negatively charged endosomal membrane, leading to membrane destabilization and

the release of the encapsulated RNA into the cytoplasm, a critical step known as endosomal

escape.[3][6]
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Caption: pH-dependent mechanism of C12-200 mediated endosomal escape.
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Experimental Protocols
The following sections detail generalized protocols for the formulation of C12-200-based LNPs

and their application in in vitro and in vivo settings. These protocols are based on

methodologies reported in the literature.[4][7][8]

LNP Formulation
C12-200 is typically formulated into LNPs along with a phospholipid (e.g., DOPE or DSPC),

cholesterol, and a PEGylated lipid. The molar ratios of these components are critical for the

efficacy of the LNP. An optimized formulation for mRNA delivery has been reported to be a

molar ratio of 35:16:46.5:2.5 for C12-200:DOPE:Cholesterol:C14-PEG2000.[4][5]

Materials:

C12-200 in ethanol

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or 1,2-distearoyl-sn-glycero-3-

phosphocholine (DSPC) in ethanol

Cholesterol in ethanol

DMG-PEG2000 or C14-PEG2000 in ethanol

mRNA or siRNA in a low pH buffer (e.g., 10 mM citrate buffer, pH 3.0)

Ethanol (100%)

Dialysis buffer (e.g., PBS, pH 7.4)

Protocol (Microfluidic Mixing):

Prepare the lipid stock solutions in 100% ethanol.

Combine the C12-200, DOPE (or DSPC), cholesterol, and PEGylated lipid in a single tube in

the desired molar ratios to create the ethanolic lipid mixture.

Dilute the RNA cargo in the low pH buffer.
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Use a microfluidic mixing device (e.g., from Precision Nanosystems) to mix the ethanolic lipid

solution with the aqueous RNA solution at a defined flow rate ratio (e.g., 3:1 aqueous to

organic).

The resulting LNP solution is then dialyzed against PBS (pH 7.4) to remove the ethanol and

raise the pH.

The LNPs can be concentrated using centrifugal filters if necessary.

Prepare Lipid Stock Solutions
(C12-200, DOPE, Cholesterol, PEG-lipid)

in Ethanol

Combine Lipids to form
Ethanolic Lipid Mixture

Prepare RNA Solution
in Low pH Buffer (e.g., Citrate pH 3.0)

Microfluidic Mixing
(e.g., 3:1 Aqueous:Organic Flow Ratio)

Dialysis against PBS (pH 7.4)
to remove ethanol and raise pH

Concentration (Optional)
using centrifugal filters

Characterized LNPs
(Size, PDI, Encapsulation Efficiency)
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Caption: Experimental workflow for C12-200 LNP formulation via microfluidic mixing.

In Vitro Transfection
Materials:

C12-200 LNPs encapsulating reporter mRNA (e.g., Luciferase)

Hepatocyte cell line (e.g., HepG2)

Complete cell culture medium

96-well plates

Luciferase assay reagent

Protocol:

Seed HepG2 cells in a 96-well plate and allow them to adhere overnight.

Dilute the C12-200 LNPs to the desired concentrations in complete cell culture medium.

Remove the existing medium from the cells and add the LNP-containing medium.

Incubate the cells for a specified period (e.g., 24 hours).

Lyse the cells and measure the luciferase activity using a plate reader to determine

transfection efficiency.[4]

In Vivo Delivery in Mice
Materials:

C12-200 LNPs encapsulating therapeutic or reporter mRNA

C57BL/6 mice

Sterile PBS
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Protocol:

Dilute the C12-200 LNPs in sterile PBS to the desired dose (e.g., 0.1 mg mRNA/kg body

weight).[4]

Administer the LNP solution to the mice via tail vein injection.[4]

At a specified time point post-injection (e.g., 6 hours for protein expression), collect blood

samples for analysis of the expressed protein (e.g., by ELISA) or image the whole body for

reporter gene expression (e.g., luciferase).[4][7]

Tissues of interest (e.g., liver, spleen) can be harvested for further analysis.

Data Presentation
Optimized LNP Formulation

Parameters for mRNA

Delivery

Value Reference

Ionizable Lipid C12-200 [7][8]

Phospholipid DOPE [7][8]

Molar Ratio (C12-

200:DOPE:Cholesterol:PEG-

lipid)

35:16:46.5:2.5 [4][5]

C12-200:mRNA Weight Ratio 10:1 [4][5]

Typical Physicochemical

Properties of Optimized C12-

200 LNPs

Value Reference

Hydrodynamic Diameter ~70-130 nm [5]

Polydispersity Index (PDI) < 0.2 [5]

mRNA Encapsulation

Efficiency
~35-80% [5]

Apparent pKa ~5.3 - 7.1 [5]
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Conclusion
C12-200 is a highly effective ionizable lipidoid for the in vivo delivery of RNA therapeutics. Its

pH-responsive nature is key to overcoming the endosomal barrier, a major hurdle in

intracellular drug delivery. The provided protocols and data offer a foundational guide for

researchers and drug development professionals to utilize C12-200 in their LNP formulations.

Further optimization of LNP composition and formulation parameters may be necessary to

achieve desired therapeutic outcomes for specific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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